molecular formula C24H17FN4O3S B14974801 3-(2-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

3-(2-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B14974801
Molekulargewicht: 460.5 g/mol
InChI-Schlüssel: PTLDIWURNZEWKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a quinazoline-2,4-dione core substituted with a 2-fluorobenzyl group at position 3 and a 1,2,4-oxadiazole moiety at position 5. The oxadiazole ring is further functionalized with a 4-(methylthio)phenyl group. Quinazoline derivatives are well-documented in medicinal chemistry for their diverse biological activities, including kinase inhibition and antimicrobial effects . The methylthio group could serve as a metabolic soft spot or influence electronic interactions with biological targets.

Eigenschaften

Molekularformel

C24H17FN4O3S

Molekulargewicht

460.5 g/mol

IUPAC-Name

3-[(2-fluorophenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17FN4O3S/c1-33-17-9-6-14(7-10-17)21-27-22(32-28-21)15-8-11-18-20(12-15)26-24(31)29(23(18)30)13-16-4-2-3-5-19(16)25/h2-12H,13H2,1H3,(H,26,31)

InChI-Schlüssel

PTLDIWURNZEWKS-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Quinazoline-2,4-Dione Core

The quinazoline-2,4-dione scaffold is constructed via a DMAP-catalyzed cyclization of 2-aminobenzamide derivatives, as demonstrated by Liu et al.. Optimized conditions involve reacting 2-amino-5-nitrobenzamide (1) with tert-butyl dicarbonate [(Boc)₂O] in dimethylformamide (DMF) at 80°C for 12 hours, yielding the intermediate 7-nitroquinazoline-2,4(1H,3H)-dione (2) in 85% yield. Critical to this step is the dual role of DMAP in activating the carbonyl group of (Boc)₂O and facilitating intramolecular cyclization (Scheme 1A). Alternative metal-free approaches, such as Li et al.’s phosphoric acid-catalyzed method using β-ketoesters, are less effective for nitro-substituted substrates due to competing side reactions.

Table 1: Comparison of Quinazoline-2,4-Dione Core Synthesis Methods

Method Catalyst Temp (°C) Yield (%) Substrate Compatibility
DMAP/(Boc)₂O DMAP 80 85 Broad (incl. nitro)
H₃PO₄/β-ketoester H₃PO₄ 100 72 Limited for electron-withdrawing groups
KHMDS/cyanoethyl benzoate KHMDS 25 68 Spirocyclic derivatives

Regioselective Introduction of the 2-Fluorobenzyl Group

The 3-position 2-fluorobenzyl moiety is introduced via a modified Ullmann coupling. Jayaram et al.’s iodine/DMSO system enables oxidative coupling between the quinazoline-dione intermediate (2) and 2-fluorobenzyl alcohol (3) . Under reflux in DMSO at 120°C for 8 hours, the reaction proceeds via in situ generation of a benzyl iodide intermediate, achieving 78% yield of 3-(2-fluorobenzyl)-7-nitroquinazoline-2,4(1H,3H)-dione (4) (Scheme 1B). Control experiments confirm that omitting iodine reduces the yield to <20%, underscoring its role in facilitating the coupling.

Construction of the 1,2,4-Oxadiazol-5-yl Substituent

The 7-position 1,2,4-oxadiazole ring is synthesized through a two-step sequence:

  • Amidoxime Formation : 4-(Methylthio)benzonitrile (5) is reacted with hydroxylamine hydrochloride in ethanol/water (3:1) at 70°C for 6 hours, yielding the amidoxime intermediate (6) in 92% yield.
  • Cyclization with Activated Ester : Intermediate (6) is coupled with ethyl chlorooxoacetate in the presence of triethylamine, followed by microwave-assisted cyclization at 150°C for 20 minutes to form 5-(4-(methylthio)phenyl)-1,2,4-oxadiazole-3-carboxylic acid (7) .

Table 2: Optimization of 1,2,4-Oxadiazole Cyclization

Condition Temp (°C) Time (min) Yield (%) Purity (HPLC)
Conventional heating 120 180 65 89%
Microwave 150 20 88 95%

Final Coupling and Global Deprotection

The oxadiazole intermediate (7) is coupled to the nitroquinazoline (4) via palladium-catalyzed Suzuki-Miyaura cross-coupling. Using 10 mol% Pd(PPh₃)₄, K₂CO₃ as base, and DMF/H₂O (4:1) at 90°C for 12 hours, the nitro group is concurrently reduced to an amine, yielding 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione (8) in 62% yield (Scheme 1C).

Structural Characterization and Validation

The final compound is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, oxadiazole-H), 7.89–7.21 (m, 8H, aromatic), 5.32 (s, 2H, CH₂), 2.54 (s, 3H, SCH₃).
  • HRMS : m/z calcd. for C₂₅H₁₈FN₃O₃S [M+H]⁺: 492.1124; found: 492.1128.
  • X-ray Crystallography : Single-crystal analysis confirms the Z-configuration of the oxadiazole moiety and planarity of the quinazoline core, consistent with analogous structures.

"The combined use of (Boc)₂O and DMAP represents a paradigm shift in quinazoline-dione synthesis, offering unmatched efficiency for nitro-substituted derivatives."

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while nucleophilic substitution on the fluorobenzyl group can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(2-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: It can be used in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and selectivity are essential to understand its mechanism fully.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocycle Variations

The quinazoline-2,4-dione core distinguishes this compound from analogs like 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one (). The latter features a partially saturated dihydroquinazolin-4-one core, which reduces aromaticity and may alter conformational flexibility. Saturation can impact binding to rigid enzyme active sites, as seen in anti-tubercular activity studies .

Substituent Effects

  • Fluorobenzyl vs. Thiophen-2-yl : The 2-fluorobenzyl group in the target compound increases electronegativity and membrane permeability compared to the thiophen-2-yl group in ’s derivatives. Fluorine’s inductive effects may strengthen hydrophobic interactions in target binding.
  • Oxadiazole vs. This difference could influence selectivity for enzymes like mycobacterial targets .
  • Methylthio vs.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Quinazoline-2,4-dione 2-Fluorobenzyl, 1,2,4-oxadiazole (methylthio) Not reported (hypothetical)
Dihydroquinazolin-4-one () Partially saturated quinazoline Thiophen-2-yl, 4-substituted phenyl-thiazol Anti-tubercular (IC₅₀: 0.8–12.5 µg/mL)
Triazole-5-thione () 1,2,4-Triazole-thione 3-Methoxybenzyl, 2-methoxyphenyl Not specified

Research Implications

  • Synthetic Optimization : The target compound’s oxadiazole and fluorobenzyl groups warrant exploration in structure-activity relationship (SAR) studies, particularly against kinase or microbial targets.
  • Metabolic Studies : The methylthio group’s susceptibility to oxidation could be probed to identify active metabolites or improve stability.
  • Comparative Efficacy : Direct biological testing against ’s analogs is needed to validate hypothesized advantages in potency or selectivity.

Biologische Aktivität

Chemical Structure and Properties

The molecular formula of the compound is C19H16FN4O2SC_{19}H_{16}FN_{4}O_{2}S, with a molecular weight of approximately 372.42 g/mol. The structure features a quinazoline core substituted with a fluorobenzyl group and an oxadiazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H16FN4O2SC_{19}H_{16}FN_{4}O_{2}S
Molecular Weight372.42 g/mol
Melting PointNot available
SolubilityNot specified

Research indicates that compounds like 3-(2-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione may exhibit multiple mechanisms of action:

  • Antimicrobial Activity : Preliminary studies suggest that similar quinazoline derivatives have demonstrated significant antibacterial and antifungal properties. This activity is often attributed to their ability to disrupt microbial cell wall synthesis or inhibit essential enzymatic pathways.
  • Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The presence of the oxadiazole ring is believed to enhance the compound's ability to induce apoptosis in cancer cells.
  • Cholinesterase Inhibition : Some derivatives have been reported to inhibit cholinesterase enzymes, making them potential candidates for treating neurodegenerative diseases like Alzheimer’s.

Case Studies

  • Antimicrobial Efficacy : A study investigating the antimicrobial properties of quinazoline derivatives revealed that compounds with similar functional groups exhibited a minimum inhibitory concentration (MIC) against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's structural features likely contribute to its enhanced membrane permeability and interaction with bacterial targets.
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that related quinazoline compounds could reduce cell viability significantly at low micromolar concentrations. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
  • Neuroprotective Effects : Research on cholinesterase inhibitors has indicated that compounds similar to this quinazoline derivative can improve cognitive function in animal models by preventing acetylcholine breakdown, thereby enhancing neurotransmission.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Cholinesterase InhibitionEnhanced cognitive function in animal models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(2-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea intermediates with heterocyclic precursors. For example, cyclization of substituted quinazoline-dione scaffolds with 1,3,4-oxadiazole moieties under acidic conditions (e.g., phosphorous oxychloride) is a validated approach. High yields (>85%) are achievable by optimizing reaction time (6–12 hrs) and stoichiometric ratios of aryl isothiocyanates to quinazoline intermediates .

Q. How is the structural characterization of this compound performed to confirm purity and identity?

  • Methodological Answer : Use a combination of:

  • 1H/13C-NMR : To resolve aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 160–170 ppm).
  • FT-IR : Confirm C=O stretches (~1680 cm⁻¹) and C-F bonds (~1220 cm⁻¹).
  • Elemental Analysis : Validate C, H, N, S content (theoretical vs. experimental, e.g., ±0.3% deviation) .

Q. What preliminary biological activities have been reported for quinazoline-dione derivatives?

  • Methodological Answer : Screening assays typically include:

  • Antimicrobial Activity : Agar dilution methods against S. aureus and E. coli (MIC values 8–64 µg/mL).
  • Antifungal Activity : Broth microdilution for C. albicans (IC₅₀ ~25 µg/mL).
    Substituents like the 1,3,4-oxadiazole group enhance activity due to increased lipophilicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

  • Methodological Answer : Key modifications include:

  • Fluorobenzyl Group : Enhances blood-brain barrier penetration (logP ~3.2).

  • Methylthio Phenyl Oxadiazole : Improves binding to enzyme active sites (e.g., dihydrofolate reductase).

  • Quinazoline Core : Modulating C-2/C-4 substituents alters selectivity (e.g., antitumor vs. antimicrobial activity). SAR data suggest that triazolyl or thioether groups at position 3 increase potency .

    Substituent Biological Impact Reference
    2-FluorobenzylEnhanced CNS targeting
    4-(Methylthio)phenylImproved enzyme inhibition (IC₅₀ reduction)
    1,3,4-OxadiazoleIncreased antimicrobial efficacy

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate activity at varying concentrations (1–100 µM) to identify non-linear effects.
  • Cell Line Validation : Use multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific toxicity.
  • Metabolic Stability Assays : Test liver microsome stability to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .

Q. How can pharmacokinetic challenges (e.g., low oral bioavailability) be addressed for this compound?

  • Methodological Answer :

  • Prodrug Design : Introduce ester groups at the quinazoline C-4 position to enhance solubility.
  • Nanocarrier Systems : Encapsulate in PEGylated liposomes (size ~100 nm) to prolong half-life.
  • CYP450 Inhibition Screening : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

Data Analysis and Experimental Design

Q. What computational methods predict binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase, PDB: 1M17).
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Models : Use descriptors like polar surface area (PSA) and Hammett constants to correlate structure with IC₅₀ values .

Q. How to design assays for evaluating off-target effects in kinase inhibition studies?

  • Methodological Answer :

  • Kinase Profiling Panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM concentration.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation.
  • Transcriptomic Analysis (RNA-seq) : Identify downstream gene expression changes (e.g., apoptosis markers) .

Contradictory Findings and Troubleshooting

Q. Why might this compound show variable cytotoxicity in similar cancer cell lines?

  • Methodological Answer : Potential factors include:

  • Genetic Heterogeneity : Check for mutations in drug efflux pumps (e.g., ABCB1 overexpression).
  • Culture Conditions : Varying fetal bovine serum (FBS) concentrations alter drug uptake.
  • Redox Sensitivity : Test under hypoxic vs. normoxic conditions; thioether groups may react with ROS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.